1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol
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Overview
Description
1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol is a complex organic compound characterized by its unique structure, which includes multiple methoxymethoxy groups and a prenylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a phenol derivative with a prenyl halide, followed by protection of the hydroxyl groups with methoxymethyl (MOM) groups. The final step involves the reduction of a ketone intermediate to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the methoxymethoxy protecting groups, revealing the free hydroxyl groups.
Substitution: The methoxymethoxy groups can be substituted with other protecting groups or functional groups under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) for deprotection.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Free phenols or alcohols.
Substitution: Various substituted phenols or ethers.
Scientific Research Applications
1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy groups can enhance the compound’s stability and bioavailability, allowing it to effectively reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-[4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: Similar structure but lacks the methoxymethoxy groups, leading to different reactivity and applications.
2-(3-Methylbut-2-en-1-yl)phenol: Another prenylated phenol with different functional groups, affecting its chemical behavior.
Uniqueness
1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol is unique due to its multiple methoxymethoxy groups, which provide enhanced stability and protection during chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
Molecular Formula |
C17H26O5 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[2,4-bis(methoxymethoxy)-3-(3-methylbut-2-enyl)phenyl]ethanol |
InChI |
InChI=1S/C17H26O5/c1-12(2)6-7-15-16(21-10-19-4)9-8-14(13(3)18)17(15)22-11-20-5/h6,8-9,13,18H,7,10-11H2,1-5H3 |
InChI Key |
KAPVPNUAMBKVJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OCOC)CC=C(C)C)OCOC)O |
Origin of Product |
United States |
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